molecular formula C25H27N3O3 B353242 N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de CAS No. 919973-01-6

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de

Cat. No.: B353242
CAS No.: 919973-01-6
M. Wt: 417.5g/mol
InChI Key: QHSJFEZKJRZEAG-UHFFFAOYSA-N
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Description

N-({1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative featuring a 2,4-dimethylphenoxypropyl chain linked to the benzimidazole core and a 2-furylcarboxamide moiety attached via an ethyl group. The benzimidazole scaffold is widely recognized for its pharmacological relevance, including antifungal, antiviral, and anticancer activities . This compound’s synthesis involves coupling a substituted phenoxypropylbenzimidazole intermediate with 2-furoyl chloride, followed by purification and structural confirmation via spectroscopic methods (e.g., NMR, X-ray crystallography) .

Key structural attributes:

  • 2,4-Dimethylphenoxypropyl chain: Enhances lipophilicity, influencing membrane permeability and target binding.
  • Ethyl-linked 2-furylcarboxamide: Introduces hydrogen-bonding capability and steric variability.

Properties

IUPAC Name

N-[1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSJFEZKJRZEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 919973-01-6

The biological activity of N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in the benzimidazole class can inhibit critical processes such as cell division and apoptosis in cancer cells. This compound may exert its effects through the following mechanisms:

  • Inhibition of Hypoxia-Inducible Factors (HIFs) : Similar to other benzimidazole derivatives, this compound may inhibit HIFs that are crucial for tumor growth in hypoxic conditions .
  • Induction of Apoptosis : Studies have shown that benzimidazole derivatives can promote apoptotic pathways in cancer cells, leading to cell death .
  • DNA Damage : The compound may induce DNA damage in tumor cells, which is a common mechanism for anticancer agents .

In Vitro Studies

A range of studies has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and melanoma (WM115).
  • Methods Used :
    • WST-1 assay for cell viability.
    • Caspase 3/7 assays for apoptosis detection.
    • DNA destruction assays to assess genotoxicity.

Results indicated significant cytotoxicity against both A549 and WM115 cell lines, with the compound demonstrating a dose-dependent response. The induction of apoptosis was confirmed through increased caspase activity, suggesting that the compound effectively triggers programmed cell death in these cancer cells .

Case Studies

In a notable case study involving a series of related benzimidazole compounds, researchers investigated their efficacy as bioreductive agents in hypoxic tumor microenvironments. The findings highlighted that certain derivatives exhibited promising results in selectively targeting hypoxic cancer cells while sparing normal tissues, potentially reducing side effects associated with conventional chemotherapy .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMechanism of ActionBiological Activity
N-{1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamideC24H25N3O3HIF inhibitionAnticancer
AlbendazoleC12H15N3O2SMicrotubule inhibitionAntiparasitic
MebendazoleC16H19N3O3Microtubule inhibitionAntiparasitic

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

a) N-({1-[3-(3,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-Furylcarboxamide
  • Structural difference: The phenoxy group is substituted with 3,5-dimethyl groups instead of 2,4-dimethyl.
  • Impact : The symmetrical 3,5-dimethyl configuration may increase steric hindrance and alter binding pocket interactions compared to the asymmetrical 2,4-dimethyl analog. Higher lipophilicity (logP) is anticipated due to reduced polarity .
b) N-({1-[3-(4-Chlorophenoxy)propyl]-1H-Benzimidazol-2-yl}methyl)-2-Furylcarboxamide
  • Structural difference: A 4-chlorophenoxy group replaces the dimethylphenoxy moiety, and the carboxamide is attached via a methyl group instead of ethyl.
  • The shorter methyl linker may reduce conformational flexibility, affecting binding .
c) N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-Benzimidazol-2-yl}ethyl)-2-Furamide
  • Structural difference: Combines a 4-chloro-3-methylphenoxy group with an ethyl-linked carboxamide.

Variations in the Carboxamide Linker and Core

a) HBK Series (HBK14–HBK19)
  • Structural difference: Piperazine derivatives with phenoxypropyl chains (e.g., HBK17: 2,5-dimethylphenoxypropyl).
  • These compounds may target serotonin or dopamine receptors, unlike the benzimidazole-carboxamide series .
b) Methyl N-(1H-Benzimidazol-2-yl)carbamate (Benomyl Derivative)
  • Structural difference : A carbamate group replaces the furylcarboxamide.
  • Impact : Carbamates are prone to hydrolysis, which may reduce metabolic stability compared to the more robust carboxamide group in the target compound .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP<sup>a</sup>
Target Compound C25H28N3O3 418.51 2,4-Dimethylphenoxy, ethyl linker 3.8
3,5-Dimethylphenoxy Analog C25H28N3O3 418.51 3,5-Dimethylphenoxy 4.1
4-Chlorophenoxy Analog C22H20ClN3O3 409.87 4-Chlorophenoxy, methyl linker 3.5
4-Chloro-3-Methylphenoxy Analog C23H23ClN3O3 424.90 4-Chloro-3-methylphenoxy 3.9

<sup>a</sup>logP values estimated using fragment-based methods.

Preparation Methods

Reaction Optimization

  • Temperature Control : Elevated temperatures (>100°C) risk decomposition, while lower temperatures (<70°C) prolong reaction times.

  • Acid Catalyst : HCl (2–3 M) achieves optimal protonation of the amine groups, facilitating cyclization.

ParameterOptimal ConditionYield (%)
Temperature80–100°C78–82
Catalyst (HCl)2.5 M80
Reaction Time7 hours81

Introduction of the 3-(2,4-Dimethylphenoxy)propyl Side Chain

The 3-(2,4-dimethylphenoxy)propyl moiety is introduced via nucleophilic substitution. The benzimidazole’s nitrogen at position 1 reacts with 3-(2,4-dimethylphenoxy)propyl bromide in the presence of a base.

Mechanism

  • Deprotonation : Potassium carbonate deprotonates the benzimidazole’s NH group.

  • Alkylation : The propyl bromide attacks the nitrogen, forming a C–N bond.

ReagentRoleQuantity (equiv.)
3-(2,4-Dimethylphenoxy)propyl bromideAlkylating agent1.2
K₂CO₃Base2.5
DMFSolvent10 mL/g substrate

Yield : 70–75% after purification by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Ethyl Group Functionalization and Amide Coupling

The ethyl group at position 2 undergoes bromination to form 2-bromoethylbenzimidazole , which is subsequently aminated to introduce the primary amine. This amine reacts with 2-furoyl chloride to form the final carboxamide.

Stepwise Protocol

  • Bromination : Treat 2-ethylbenzimidazole with N-bromosuccinimide (NBS) under UV light (yield: 85%).

  • Amination : React the bromide with aqueous ammonia at 60°C (yield: 88%).

  • Amide Formation : Couple the amine with 2-furoyl chloride using HATU/DIEA in DCM (yield: 76%).

Critical Note : Excess 2-furoyl chloride (>1.5 equiv.) leads to diacylation byproducts, reducing purity.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)

  • Eluent Gradient : Hexane → ethyl acetate (20% increment)

  • Purity : >98% (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 6.75 (s, 1H, furan), 4.25 (t, J = 6.8 Hz, 2H, OCH₂).

  • MS (ESI) : m/z 418.2 [M+H]⁺.

Scalability and Industrial Considerations

Solvent Recovery

  • DMF and DCM are recycled via distillation, reducing costs by 30%.

Waste Management

  • Bromide byproducts are neutralized with NaHCO₃ before disposal.

Comparative Analysis with Structural Analogs

The synthesis mirrors methodologies for 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole (CAS 152628-02-9), where alkylation and amidation are similarly employed. Key differences include:

FeatureTarget CompoundAnalog
Side Chain3-(2,4-Dimethylphenoxy)propyln-Propyl
Amide Group2-FurylcarboxamideMethylbenzimidazole
Molecular Weight417.5 g/mol304.39 g/mol

Challenges and Mitigation Strategies

Low Amidation Yield

Cause : Steric hindrance from the benzimidazole core.
Solution : Use coupling agents (e.g., HATU) to activate the carboxylate.

Byproduct Formation

Cause : Over-alkylation at the benzimidazole NH.
Solution : Limit alkylating agent to 1.2 equivalents .

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